![molecular formula C10H16Cl2O6 B13823977 1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane CAS No. 48071-54-1](/img/structure/B13823977.png)
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane is a chemical compound with the molecular formula C10H18Cl2O6. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its two chloroacetoxy groups attached to an ethoxyethane backbone.
Vorbereitungsmethoden
The synthesis of 1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane typically involves the reaction of ethylene glycol with chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to obtain the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of ethylene glycol and chloroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions may not be well-documented, the presence of chloro groups suggests potential reactivity under strong oxidizing or reducing conditions.
Wissenschaftliche Forschungsanwendungen
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane involves its reactivity with nucleophiles, leading to the substitution of the chloroacetoxy groups. This reactivity is crucial for its applications in synthesis and industrial processes. The molecular targets and pathways involved depend on the specific context of its use, such as in biochemical studies or industrial applications.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane can be compared with similar compounds like:
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but lacks the acetoxy groups, leading to different reactivity and applications.
Ethylene glycol bis(2-chloroethyl) ether: Another related compound with different functional groups and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
48071-54-1 |
|---|---|
Molekularformel |
C10H16Cl2O6 |
Molekulargewicht |
303.13 g/mol |
IUPAC-Name |
2-[2-[2-(2-chloroacetyl)oxyethoxy]ethoxy]ethyl 2-chloroacetate |
InChI |
InChI=1S/C10H16Cl2O6/c11-7-9(13)17-5-3-15-1-2-16-4-6-18-10(14)8-12/h1-8H2 |
InChI-Schlüssel |
PKTRTVISKORDAU-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOC(=O)CCl)OCCOC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)

![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
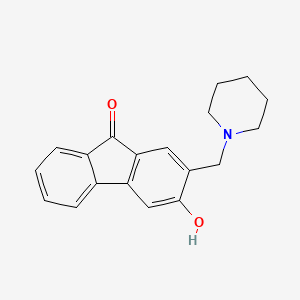
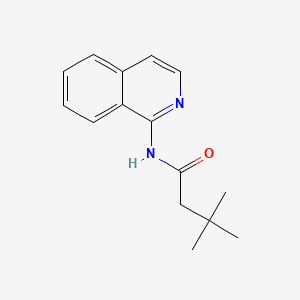

![7-Oxabicyclo[4.1.0]heptan-3-yl 2-(7-oxabicyclo[4.1.0]heptan-3-yl)acetate](/img/structure/B13823945.png)
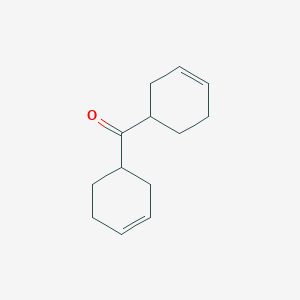
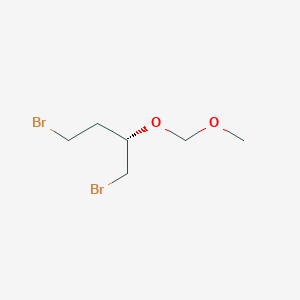

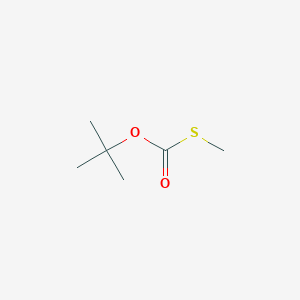
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
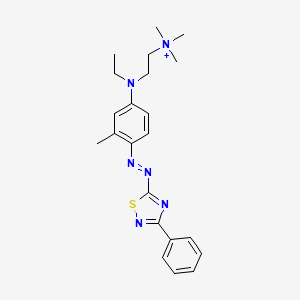
![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
